(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate
Overview
Description
The compound “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid” is a solid substance with the empirical formula C20H21NO5 and a molecular weight of 355.38 . It is usually available for shipping within 2 business days .
Molecular Structure Analysis
The InChI code for “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid” is 1S/C20H21NO5/c1-25-11-10-18 (19 (22)23)21-20 (24)26-12-17-15-8-4-2-6-13 (15)14-7-3-5-9-16 (14)17/h2-9,17-18H,10-12H2,1H3, (H,21,24) (H,22,23)/t18-/m0/s1 .Physical And Chemical Properties Analysis
The compound “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid” is a solid at room temperature . It has a boiling point of 567.9°C at 760 mmHg .Scientific Research Applications
Synthesis of Novel Compounds
One key application is in the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. The preparation involves a diastereoselective amidomethylation, indicating its crucial role in peptide synthesis with high yields and diastereoselectivities. This method is suitable for large-scale preparation, showcasing the compound's importance in creating peptides with potential biological activities (Šebesta & Seebach, 2003).
Materials Science and Polymer Chemistry
In materials science, the compound has been utilized in the synthesis of polyfluorene derivatives with primary amine groups on side chains. These materials exhibit special surface morphologies due to intramolecular/intermolecular hydrogen bonding and π–π stacking interactions, potentially beneficial for molecular ordering and device fabrication, such as in polymer light-emitting diodes (PLEDs) (Guo et al., 2009).
Advanced Functional Materials
Research into the organosolubility and optical transparency of novel polyimides derived from bis(ether amine) monomers showcases the compound's role in creating materials with high solubility in organic solvents and excellent film-forming properties. These polyimides exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for applications in electronics and as advanced materials (Zhang et al., 2010).
Self-Assembling Structures
The compound also plays a role in the study of self-assembled structures formed by Fmoc modified aliphatic amino acids. This research explores the self-assembling properties under varying conditions, aiming to design novel self-assembled architectures with controllable features for desired functions. This opens avenues for its application in nanotechnology and materials science (Gour et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-Nle-OPfp, also known as (S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate or Fmoc-L-2-aminohexanoic acid-OPfp, is primarily used in the field of proteomics research . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for these amines during peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-Nle-OPfp is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS) . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .
Result of Action
The primary result of the action of Fmoc-Nle-OPfp is the protection of the amine group during peptide synthesis . This allows for the selective reaction of other functional groups in the peptide chain. Once the Fmoc group is removed, the amine is free to participate in subsequent reactions .
Action Environment
The action of Fmoc-Nle-OPfp is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal can be affected by the concentration of the base, the temperature, and the reaction time . Additionally, the stability of Fmoc-Nle-OPfp may be affected by factors such as pH and temperature .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-2-3-12-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,33,35)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPORTZOERPWAMY-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583797 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate | |
CAS RN |
121593-77-9 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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